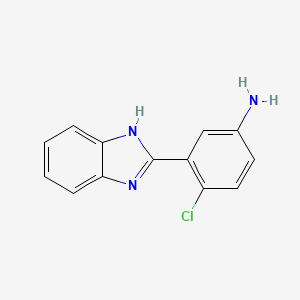

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSLCKBFGPVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299209 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313402-16-3 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a plausible synthetic route based on established methodologies, predicts the expected analytical data for structural confirmation, and discusses the potential biological significance of this compound. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzimidazole analogs for drug discovery and development.

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[3][4] The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleotides allows these compounds to interact with a variety of biological targets, leading to a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5] The introduction of a chloro-substituent on the phenyl ring attached to the benzimidazole core can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity.[3]

This guide focuses on the synthesis and characterization of a specific, novel derivative, this compound. A proposed synthetic pathway, adapted from the well-established Phillips-Ladenburg benzimidazole synthesis, is presented in detail.[6] Furthermore, this document provides a comprehensive characterization profile, including predicted spectroscopic data, to aid in the identification and purification of the target compound.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process, beginning with the synthesis of the key intermediate, 2-(2-amino-4-chlorophenyl)-1H-benzimidazole, followed by a cyclization reaction. A detailed experimental protocol is provided below.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Amino-4-chlorophenyl)-1H-benzimidazole

This procedure is adapted from the Phillips-Ladenburg synthesis of benzimidazoles.[6][7]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (1.0 eq) and 2-amino-5-chlorobenzoic acid (1.0 eq).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the reactants) to the flask.

-

Reaction: Heat the reaction mixture to 150-160°C with constant stirring under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to approximately 80°C and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried in a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Step 2: Synthesis of this compound

This step involves the cyclization of the intermediate product.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified 2-(2-amino-4-chlorophenyl)-1H-benzimidazole (1.0 eq) in formic acid (10-15 mL).

-

Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralization: Neutralize the solution with a 10% sodium hydroxide solution until a precipitate is formed.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.0 (br s, 1H, NH of benzimidazole), δ 7.2-8.0 (m, 7H, Ar-H), δ 5.5-6.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155 (C=N), δ 110-145 (Ar-C) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1620-1600 (C=N stretching), 1500-1400 (C=C aromatic stretching), 800-700 (C-Cl stretching) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₀ClN₃ |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀ClN₃ |

| Molecular Weight | 243.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 180-250°C |

Potential Biological Significance and Signaling Pathway

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. As anticancer agents, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] They can also act as kinase inhibitors or intercalate with DNA.[4][8] As antimicrobial agents, they can disrupt cell wall synthesis, inhibit nucleic acid synthesis, or interfere with metabolic pathways.[5][9] The chloro-substituent in the target molecule may enhance its ability to interact with specific biological targets.

Proposed Mechanism of Action: Anticancer Activity

Caption: Potential anticancer mechanisms of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on well-established chemical principles for benzimidazole formation. The predicted characterization data will be instrumental in confirming the structure of the final product. The potential biological activities of this compound, particularly its anticancer and antimicrobial properties, make it a promising candidate for further investigation in drug discovery programs. The information presented herein is intended to facilitate future research into this and related benzimidazole derivatives.

References

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Aryl-Benzimidazoles: A Case Study of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to serve as a comprehensive resource for understanding the spectroscopic analysis of 2-aryl-benzimidazoles, a class of heterocyclic compounds of significant interest due to their diverse biological activities.

Spectroscopic Data Analysis

The structural elucidation of novel organic compounds relies on the synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR of 5-(1H-benzimidazol-2-yl)-2-chloroaniline (Isomer)

The following table summarizes the ¹H NMR data for the isomer 5-(1H-benzimidazol-2-yl)-2-chloroaniline, which provides a reference for the expected chemical shifts and splitting patterns. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Benzimidazole N-H |

| ~7.5-7.7 | m | 2H | Benzimidazole aromatic protons |

| ~7.1-7.3 | m | 3H | Phenylamine and Benzimidazole aromatic protons |

| ~6.8-7.0 | m | 2H | Phenylamine aromatic protons |

| ~5.0 | br s | 2H | Amine (-NH₂) protons |

Expected ¹H NMR Characteristics for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine:

For the target compound, one would expect a similar spectrum with distinct signals for the benzimidazole and the substituted phenylamine moieties. The protons on the phenylamine ring would exhibit a specific splitting pattern (likely an AX or AB system with further coupling) due to their defined positions relative to the amino and chloro groups. The protons of the benzimidazole ring would show a characteristic pattern for a 1,2-disubstituted benzene ring. The labile N-H protons of the benzimidazole and the amine group would appear as broad singlets, and their chemical shifts could vary with concentration and temperature.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom of the C=N bond in the imidazole ring would appear significantly downfield. Aromatic carbons would resonate in the typical region of 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic absorption bands for a 2-aryl-benzimidazole derivative.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (Benzimidazole and Amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching |

| ~1620 | Medium to Strong | C=N stretching (Imidazole ring) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern:

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak would be observed. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring and loss of small molecules like HCN.[2]

| m/z Value | Interpretation |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |

| Fragments of the benzimidazole and chlorophenylamine moieties |

Experimental Protocols

The synthesis of 2-aryl-benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid.[3][4][5][6]

Materials

-

o-Phenylenediamine

-

3-Amino-4-chlorobenzoic acid (or corresponding aldehyde)

-

Polyphosphoric acid (PPA) or another suitable catalyst/solvent system

-

Sodium bicarbonate solution

-

Ethanol or Methanol for recrystallization

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, etc.)

Synthesis Procedure

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 3-amino-4-chlorobenzoic acid (1 equivalent) is prepared.

-

Polyphosphoric acid is added as a catalyst and solvent.

-

The reaction mixture is heated at an elevated temperature (e.g., 150-180 °C) for several hours with constant stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

The solid product is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure this compound.

Spectroscopic Characterization

-

¹H and ¹³C NMR: Spectra are recorded on a 300 or 400 MHz spectrometer using a deuterated solvent (e.g., DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.

-

FT-IR: The IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-aryl-benzimidazoles.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 4. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Hypothetical Crystal Structure and Polymorphism of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Disclaimer: As of the last update, publicly accessible crystallographic databases and peer-reviewed literature do not contain specific experimental data on the crystal structure or polymorphism of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Consequently, this technical guide presents a hypothetical exploration based on established principles of solid-state chemistry and data from structurally related benzimidazole derivatives. The experimental protocols, data, and visualizations are provided as a representative guide for researchers in the field.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmacologically active agents. The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphic forms, are of paramount importance in drug development. These properties significantly influence critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This guide provides a hypothetical framework for the investigation of the crystal structure and polymorphism of this compound.

Hypothetical Synthesis

A plausible synthetic route to this compound involves the condensation reaction of 2-chloro-5-nitrobenzaldehyde with o-phenylenediamine, followed by reduction of the nitro group. A generalized protocol is as follows:

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole In a round-bottom flask, equimolar amounts of 2-chloro-5-nitrobenzaldehyde and o-phenylenediamine are dissolved in ethanol. The mixture is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon, is employed to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by recrystallization.

Experimental Protocols for Polymorph Screening

Polymorph screening is essential to identify all accessible crystalline forms of an API. A comprehensive screen typically involves crystallization under a wide range of conditions.

Crystallization Techniques

The objective is to induce nucleation and crystal growth under various thermodynamic and kinetic conditions.[1]

-

Solvent Evaporation: Saturated solutions of the compound are prepared in a diverse array of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water) and allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).[2]

-

Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature to induce crystallization. The cooling rate can be controlled to influence the resulting polymorphic form.

-

Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added dropwise to induce precipitation.

-

Slurry Equilibration: A suspension of the compound is stirred in a solvent or solvent mixture at a constant temperature for an extended period. This method tends to yield the most thermodynamically stable form under those conditions.

Analytical Characterization

The solid forms obtained from the screening are characterized using various analytical techniques to identify and differentiate polymorphs.

-

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases. Each polymorph will exhibit a unique diffraction pattern.

-

Protocol: A small amount of the crystalline sample is gently packed into a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 2° to 40° with a step size of 0.02°.

-

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive structural information, including unit cell parameters, space group, and atomic coordinates.

-

Protocol: A suitable single crystal is mounted on a goniometer. The crystal is maintained at a specific temperature (e.g., 100 K or 298 K) while being irradiated with monochromatic X-rays. The diffraction data is collected and processed to solve and refine the crystal structure.

-

-

Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC is used to determine the melting point, enthalpy of fusion, and solid-solid phase transitions of different polymorphs.

-

Protocol: A few milligrams (typically 1-5 mg) of the sample are weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge, and the heat flow is measured as a function of temperature.

-

-

Spectroscopy (FT-IR and Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.

-

Protocol (FT-Raman): The crystalline sample is placed in a sample holder, and the Raman spectrum is acquired using a laser of a specific wavelength (e.g., 1064 nm).

-

Hypothetical Polymorphic Forms

For the purpose of this guide, we will hypothesize the existence of two polymorphic forms, designated as Form I and Form II.

Data Presentation

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.25 | 9.15 |

| b (Å) | 15.40 | 18.50 |

| c (Å) | 8.80 | 14.20 |

| α (°) | ||

| 90 | 90 | |

| β (°) | ||

| 98.5 | 90 | |

| γ (°) | ||

| 90 | 90 | |

| Volume (ų) | 1372 | 2405 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.475 | 1.405 |

| Temperature (K) | 298 | 298 |

Table 2: Hypothetical Thermal and Spectroscopic Data for Polymorphs

| Property | Form I | Form II |

| Melting Point (DSC) | 185 °C (sharp endotherm) | 175 °C (sharp endotherm) |

| Enthalpy of Fusion (J/g) | 95 | 80 |

| PXRD Peaks (2θ) [Major] | 8.5, 12.3, 15.8, 24.5 | 7.2, 10.5, 14.8, 21.0 |

| FT-IR Peaks (cm⁻¹) [N-H stretch] | 3420, 3310 | 3450, 3350 |

According to the hypothetical data, Form I is the denser and higher-melting polymorph, suggesting it may be the more thermodynamically stable form at room temperature.

Mandatory Visualizations

Experimental Workflow for Polymorph Screening

Caption: Workflow for polymorph screening and characterization.

Logical Relationship between Hypothetical Polymorphs

Caption: Hypothetical thermodynamic relationship between polymorphs.

Conclusion

This guide outlines a hypothetical yet comprehensive approach to investigating the crystal structure and polymorphism of this compound. The described experimental protocols for synthesis and polymorph screening are standard in the pharmaceutical industry.[3][4] The presented hypothetical data for two polymorphic forms, Form I and Form II, illustrate the type of information that would be generated and how it would be used to characterize and differentiate the solid forms. A thorough understanding and control of polymorphism are critical for the successful development of this compound into a safe, effective, and stable drug product. Further experimental investigation is required to determine the actual solid-state properties of this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

While experimental data for this compound is limited in publicly accessible literature, a summary of its fundamental properties, including those calculated and inferred from closely related compounds, is presented below.

| Property | Value | Source/Method |

| IUPAC Name | 3-(1H-benzoimidazol-2-yl)-4-chlorophenylamine | - |

| CAS Number | 313402-16-3 | [1] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1] |

| Molecular Weight | 243.69 g/mol | [1] |

| Calculated LogP | 3.2 | PubChem (for isomeric compound)[2] |

| Calculated Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem (for isomeric compound)[2] |

| Hydrogen Bond Donors | 2 | PubChem (for isomeric compound)[2] |

| Hydrogen Bond Acceptors | 2 | PubChem (for isomeric compound)[2] |

Note: Some properties are derived from the isomeric compound 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline due to the absence of specific experimental data for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with a substituted benzoic acid, a well-established method for creating the benzimidazole core.[3][4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzimidazoles is the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[3]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known methods for benzimidazole synthesis and would require optimization for this specific target molecule.

Materials:

-

2,3-Diamino-5-chlorobenzoic acid

-

o-Phenylenediamine

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable high-boiling point solvent

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,3-diamino-5-chlorobenzoic acid and o-phenylenediamine.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to the flask, followed by a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic properties.[3][6][7]

General Biological Activities of Benzimidazoles

The diagram below illustrates the diverse range of biological activities associated with the benzimidazole core structure.

Caption: Common biological activities of benzimidazole derivatives.

Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound. Its structural similarity to other biologically active benzimidazoles makes it a compound of interest for further investigation in drug discovery programs.

References

- 1. 2-Chloro-5-nitrobenzoyl chloride | CAS#:25784-91-2 | Chemsrc [chemsrc.com]

- 2. banglajol.info [banglajol.info]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijariie.com [ijariie.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

For Immediate Release

[City, State] – December 27, 2025 – In the competitive landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. This technical guide focuses on 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, a benzimidazole derivative with potential therapeutic applications. While specific experimental data for this compound is not extensively available in published literature, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols for determining the aqueous solubility and stability of this and similar molecules, ensuring a robust foundation for further development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. However, compounds in this class often exhibit poor aqueous solubility, a characteristic that can significantly hinder their bioavailability and therapeutic efficacy. Therefore, early and accurate assessment of solubility and stability is not just a regulatory requirement but a critical step in de-risking a development program.

This guide provides detailed methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation and photostability studies, in line with the International Council for Harmonisation (ICH) guidelines. By following these standardized procedures, researchers can generate high-quality, reproducible data to inform formulation strategies, predict in vivo performance, and establish appropriate storage and handling conditions.

Physicochemical Characterization Workflow

A systematic approach to characterizing a new chemical entity (NCE) like this compound is essential. The following workflow outlines the key stages of physicochemical profiling.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Distinctions are made between kinetic and thermodynamic solubility, both of which provide valuable insights at different stages of drug discovery and development.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer. This high-throughput method is valuable for early-stage screening of large numbers of compounds.[1][2][3][4]

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96- or 384-well plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.[3]

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[1]

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[1][5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing for equilibrium between the dissolved and solid states. This "shake-flask" method is considered the gold standard for solubility determination.[6][7][8][9]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

-

Incubation: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[1][6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each buffer.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following tables provide an illustrative example of how the results for this compound could be summarized.

Table 1: Illustrative Kinetic and Thermodynamic Solubility Data

| Assay Type | Medium (pH 7.4) | Temperature (°C) | Illustrative Solubility (µg/mL) | Illustrative Solubility (µM) |

| Kinetic | PBS, 1% DMSO | 25 | 5.2 | 21.3 |

| Thermodynamic | PBS | 25 | 1.8 | 7.4 |

Table 2: Illustrative pH-Dependent Thermodynamic Solubility Profile

| pH of Buffer | Temperature (°C) | Illustrative Solubility (µg/mL) | Illustrative Solubility (µM) |

| 1.2 | 25 | 25.6 | 105.0 |

| 4.5 | 25 | 8.3 | 34.0 |

| 6.8 | 25 | 2.1 | 8.6 |

| 7.4 | 25 | 1.8 | 7.4 |

Stability Studies

Assessing the stability of a drug candidate under various environmental conditions is a critical regulatory requirement. These studies identify potential degradation products and inform decisions on formulation, packaging, and storage.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways and to develop and validate stability-indicating analytical methods.[10][11][12] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[10][11]

Experimental Workflow for Forced Degradation Studies

Experimental Protocols

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl or 0.1 M NaOH.[11] Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.[11]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Photostability

Photostability testing is essential to determine if light exposure leads to unacceptable changes in the drug substance. The ICH Q1B guideline provides a standardized approach for this assessment.[13][14][15][16]

Experimental Protocol (ICH Q1B)

-

Sample Preparation: Place the solid this compound in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, should be prepared and stored under the same conditions.[14]

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.[12][13][17]

-

Analysis: After exposure, compare the samples to the dark control. Assess for any changes in physical appearance (e.g., color) and perform a quantitative analysis by HPLC to determine the amount of degradation and identify any photoproducts.

Data Presentation

The results of the stability studies should be tabulated to clearly show the extent of degradation under each condition.

Table 3: Illustrative Forced Degradation and Photostability Data

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | Major Degradation Products (Illustrative RRT) |

| Control | 7 days | Room Temp | 99.8 | - |

| 0.1 M HCl | 24 hours | 60°C | 85.2 | 0.78 |

| 0.1 M NaOH | 24 hours | 60°C | 91.5 | 0.85, 0.92 |

| 3% H₂O₂ | 24 hours | Room Temp | 94.3 | 1.15 |

| Thermal (solid) | 7 days | 80°C | 99.5 | - |

| Photostability (ICH Q1B) | - | - | 96.8 | 0.88 |

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. youtube.com [youtube.com]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. biobostonconsulting.com [biobostonconsulting.com]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

A Technical Guide to Quantum Chemical Calculations for 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of the benzimidazole derivative 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. While specific computational studies on this exact molecule are not extensively available in the reviewed literature, this guide outlines the established theoretical protocols and interprets representative data based on calculations performed on analogous compounds. The methodologies and analyses presented herein are fundamental for understanding molecular behavior and guiding rational drug design efforts.

Theoretical Foundation and Computational Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the physicochemical properties of molecules.[1] These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for assessing the potential of a compound as a therapeutic agent.[1][2]

Detailed Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of benzimidazole derivatives, which would be applicable to this compound.

-

Software: All calculations are typically performed using the Gaussian suite of programs.[3][4]

-

Initial Geometry Optimization: The initial molecular structure is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory to obtain a reasonable starting conformation.

-

DFT Calculation: The final geometry optimization and subsequent frequency calculations are carried out using DFT. A common and effective combination of functional and basis set for such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[3][5][6]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies). These frequencies can be compared with experimental FT-IR and FT-Raman spectra.[6][7][8]

-

Property Calculations: Following optimization, key electronic properties are calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined.[9]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic interactions.[5][9]

-

Atomic Charges: Mulliken population analysis or other charge schemes are used to calculate the partial charges on each atom.[10]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[10]

-

Below is a diagram illustrating the typical workflow for these calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Novel Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide range of biological targets, making it a versatile foundation for the development of new therapeutic agents.[3][4][5] Over the past decade, extensive research has focused on synthesizing and evaluating novel benzimidazole derivatives, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory potential of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activities

Benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[3] Their mechanisms of action are diverse, ranging from the disruption of cellular architecture to the inhibition of critical signaling pathways and the induction of programmed cell death.[4][6]

Mechanisms of Action

The anticancer effects of benzimidazoles are exerted through several key mechanisms:

-

Tubulin Polymerization Inhibition : Similar to established drugs like mebendazole and albendazole, many novel derivatives bind to β-tubulin, disrupting microtubule dynamics.[3] This interference with the cytoskeleton leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[3][5][7]

-

Topoisomerase Inhibition : Certain derivatives can intercalate with DNA or directly inhibit topoisomerase enzymes (Topo I and Topo II).[4][8] This action prevents the relaxation of DNA supercoils, which is essential for replication and transcription, ultimately leading to cell death.[4]

-

Kinase Inhibition : Benzimidazoles can act as inhibitors of various protein kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][8] By blocking these oncogenic signaling pathways, they can halt cell proliferation and angiogenesis.[5]

-

Induction of Apoptosis : Many benzimidazole compounds trigger apoptotic cell death through both intrinsic and extrinsic pathways.[4][9] This can involve the upregulation of pro-apoptotic proteins and the activation of key executioner enzymes like caspases 3 and 7.[7][9]

-

PARP Inhibition : Some derivatives have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4] This mechanism is particularly effective in cancers with existing DNA repair deficiencies.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel benzimidazole derivatives against various human cancer cell lines, expressed as IC50 (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 5a | HepG-2 (Liver) | EGFR/VEGFR-2/Topo II | 8.70 | Doxorubicin | 7.21 | [8] |

| 5a | HCT-116 (Colon) | EGFR/VEGFR-2/Topo II | 13.59 | Doxorubicin | 9.54 | [8] |

| 5a | MCF-7 (Breast) | EGFR/VEGFR-2/Topo II | 9.39 | Doxorubicin | 8.16 | [8] |

| 6g | HepG-2 (Liver) | EGFR/VEGFR-2/Topo II | 10.23 | Doxorubicin | 7.21 | [8] |

| Compound 8 | A549 (Lung) | Apoptosis Induction | - | - | - | [9] |

| Compound 14 | A549 (Lung) | Hypoxia-specific | - | Tirapazamine | - | [9] |

| Compound 5a | A549 (Lung) | Apoptosis Induction | 2.2 | - | - | [5] |

| Chrysin-Benzimidazole (1) | MFC (Gastric) | Apoptosis Induction | 25.72 | - | - | [5] |

| Compound 3e | HOP-92 (Lung) | Growth Inhibition | 0.19 | - | - | [10] |

| Compound 8I | K562 (Leukemia) | Topo I Inhibition | 2.68 | - | - | [4] |

| Compound 8I | HepG-2 (Liver) | Topo I Inhibition | 8.11 | - | - | [4] |

Note: Some studies reported potent activity without specifying IC50 values, indicating them as promising candidates for further evaluation.[9]

Experimental Protocol: WST-1 Cell Proliferation Assay

This protocol is a standard method for determining the antiproliferative effect of compounds on cancer cell lines.[9]

-

Cell Culture : Culture human cancer cells (e.g., A549) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding : Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

-

Compound Treatment : Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug.

-

Incubation : Incubate the plates for 48-72 hours. For hypoxia-specific compounds, incubate under hypoxic conditions (e.g., 1% O2).[9]

-

WST-1 Reagent Addition : Add 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well.

-

Final Incubation : Incubate the plates for an additional 1-4 hours at 37°C. The viable cells will cleave the tetrazolium salt into a colored formazan product.

-

Measurement : Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[11][12] Their development is a crucial area of research in the face of growing antimicrobial resistance.[13]

Structure-Activity Relationship (SAR)

Studies have revealed key structural features that influence antimicrobial potency:

-

Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) on the phenyl rings attached to the benzimidazole core often enhances antimicrobial activity.[14][15][16]

-

Substitutions at C2 : The nature of the substituent at the C-2 position of the benzimidazole ring significantly impacts biological activity.[11]

-

Hybrid Molecules : Fusing the benzimidazole scaffold with other heterocyclic moieties like pyrazole, triazole, or oxadiazole can lead to compounds with superior antimicrobial properties.[14][17][18]

Quantitative Data: Antibacterial and Antifungal Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for various benzimidazole derivatives against selected microbial strains.

| Compound ID | Microbial Strain | Activity | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |

| 5i | S. aureus (G+) | Antibacterial | 15.62 | Ciprofloxacin | 7.81 | [14] |

| 5i | B. cereus (G+) | Antibacterial | 7.81 | Ciprofloxacin | 7.81 | [14] |

| 5i | E. coli (G-) | Antibacterial | 31.25 | Ciprofloxacin | 7.81 | [14] |

| 5i | A. niger (Fungus) | Antifungal | 15.62 | Ketoconazole | 15.62 | [14] |

| 3m | S. pyrogenes (G+) | Antibacterial | 21 | Cefixime | 26 | [19] |

| 3q | S. pyrogenes (G+) | Antibacterial | 27 | Cefixime | 26 | [19] |

| 3h | A. clavatus (Fungus) | Antifungal | 17 | Griseofulvin | - | [19] |

| 3r | A. clavatus (Fungus) | Antifungal | 17 | Griseofulvin | - | [19] |

| 47 | A. niger (Fungus) | Antifungal | 0.018 mM | Fluconazole | - | [12] |

| 13a-d | Various Bacteria | Antibacterial | 25-50 | - | - | [16] |

Experimental Protocol: Agar Streak Dilution Method

This method is commonly used to determine the MIC of a compound against various microorganisms.[14][15]

-

Media Preparation : Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Autoclave the media and pour it into sterile petri dishes.

-

Compound Preparation : Prepare a stock solution of the synthesized compound in a suitable solvent like DMSO. Create a series of twofold dilutions of the compound directly in the molten agar before pouring the plates, resulting in plates with varying concentrations of the compound.

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation : Streak a loopful of the microbial suspension onto the surface of each agar plate, including a drug-free control plate.

-

Incubation : Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.

Antiviral Activities

Several classes of benzimidazole derivatives have shown significant activity against a range of RNA and DNA viruses.[20][21] This includes activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV).[20][21]

Quantitative Data: Antiviral Efficacy

The antiviral activity is often expressed by the EC50 (50% effective concentration) and the Selectivity Index (SI), which is the ratio of cytotoxic concentration (CC50) to effective concentration (EC50). A higher SI value indicates greater specific antiviral activity.

| Compound Class | Target Virus | EC50 (µM) | Selectivity Index (SI) | Reference Drug | Citation |

| 2-Benzylbenzimidazoles | CVB-5 | 9-17 | 6 to >11 | NM108 | [20] |

| Various Derivatives | RSV | 5-15 | 6.7 to ≥20 | Ribavirin | [20] |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | As low as 0.02 | - | - | [21] |

| (quinolizidin-1-yl)alkyl derivatives | BVDV | Moderate Activity | - | - | [21] |

| (quinolizidin-1-yl)alkyl derivatives | YFV | Moderate Activity | - | - | [21] |

Experimental Protocol: Cell-Based Antiviral Assay

This protocol outlines a general procedure for screening compounds for antiviral activity.[21]

-

Cell Culture : Grow a suitable host cell line (e.g., Vero cells) in 96-well microtiter plates until they form a confluent monolayer.

-

Compound Preparation : Prepare serial dilutions of the test compounds in the cell culture medium.

-

Infection and Treatment : Remove the growth medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI) along with the various concentrations of the test compound. Include virus-only controls and cell-only controls.

-

Incubation : Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-5 days.

-

Assessment of Viral Activity : Evaluate the antiviral effect by measuring the inhibition of virus-induced CPE. This can be done visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

-

Data Analysis : Calculate the EC50 value from the dose-response curve of the compound's protective effect. Determine the CC50 from a parallel assay on uninfected cells to assess cytotoxicity. Calculate the SI (CC50/EC50).

Anti-inflammatory Activities

Novel benzimidazole derivatives have demonstrated potent anti-inflammatory properties by targeting key components of the inflammatory cascade.[22]

Mechanisms of Action

The primary anti-inflammatory mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines : Certain derivatives can significantly inhibit the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from stimulated macrophages.[23]

-

Enzyme Inhibition : Like traditional NSAIDs, some benzimidazoles can inhibit cyclooxygenase (COX) enzymes.[24] They may also target other enzymes involved in inflammation, such as Aldose reductase and Phospholipase A2.[24][25]

Quantitative Data: Anti-inflammatory Efficacy

The following table shows the anti-inflammatory activity of various derivatives from both in vitro and in vivo models.

| Compound ID | Assay | Activity | Result | Standard Drug | Result | Citation |

| X10, X12-X15 | LPS-stimulated Macrophages | TNF-α/IL-6 Inhibition | Dose-dependent inhibition | Omeprazole | Less potent | [23][26] |

| X7, X10-X15 etc. | LPS-stimulated Macrophages | TNF-α Inhibition | 50-65% | Omeprazole | - | [23] |

| 3d | Carrageenan Paw Edema | % Inhibition | 31.34% | Indomethacin | 47.76% | [22] |

| 3i | Carrageenan Paw Edema | % Inhibition | 37.31% | Indomethacin | 47.76% | [22] |

| 3i | Acetic Acid Writhing | % Protection | 57.58% | Acetyl Salicylic Acid | 62.12% | [22] |

| B2, B4, B7, B8 | Luminol Chemiluminescence | IC50 | Lower than Ibuprofen | Ibuprofen | - | [24] |

Experimental Protocol: ELISA for Cytokine Measurement

This protocol is used to quantify the inhibition of cytokine release from immune cells.[23]

-

Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.

-

Pre-treatment : Treat the cells with various concentrations of the benzimidazole derivatives for 1-2 hours.

-

Stimulation : Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubation : Incubate the plates for 18-24 hours.

-

Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA : Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis : Normalize the cytokine levels to the total protein concentration of the cells in each well. Calculate the percentage inhibition of cytokine release compared to the LPS-only control.

Synthesis and Characterization

The synthesis of novel benzimidazole derivatives is a cornerstone of their development. A variety of methods exist, with the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid being a common and versatile approach.[13]

Experimental Protocol: General Synthesis of 2-Aryl-Substituted Benzimidazoles

This protocol describes a common method for synthesizing 2-substituted benzimidazoles via condensation.[13]

-

Reactant Mixture : In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[13]

-

Reflux : Reflux the reaction mixture for a specified time (typically 2-6 hours).

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation : If a precipitate forms, collect the solid product by vacuum filtration. If not, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., ammonia solution) to induce precipitation.

-

Purification : Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-substituted benzimidazole.

-

Characterization : Confirm the structure of the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[14][24]

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area for drug discovery. Novel derivatives consistently demonstrate potent and diverse biological activities, including significant anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of activity against specific biological targets and the development of multi-target agents. The data and protocols presented in this guide underscore the immense therapeutic potential of this chemical class. Future research will likely focus on optimizing lead compounds to improve efficacy and safety profiles, exploring novel hybrid structures to overcome drug resistance, and elucidating more detailed mechanisms of action to pave the way for their clinical application.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nveo.org [nveo.org]

- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 11. isca.me [isca.me]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive, systematic workflow for the in silico prediction of biological activity for the novel compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine. Given the therapeutic significance of the benzimidazole scaffold, this guide details a multi-step computational approach encompassing target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed methodologies for each computational experiment are provided to serve as a practical resource for researchers aiming to elucidate the therapeutic potential of new chemical entities. The workflow is designed to generate robust, testable hypotheses, thereby accelerating the drug discovery pipeline and guiding subsequent experimental validation.

Introduction

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The fusion of a benzene ring with imidazole results in a structure that can interact with various biological targets. The compound this compound is a novel derivative whose biological activity has not been extensively characterized.

In silico methods, or computer-aided drug design (CADD), have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast numbers of compounds and predict their biological activities before committing to resource-intensive laboratory synthesis and testing.[2] This guide outlines a rigorous computational workflow to predict the bioactivity of this compound, from identifying its potential molecular targets to evaluating its drug-like properties.

Compound Profile

The first step in any computational analysis is to define the molecule's structure accurately.

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₁₀ClN₃

-

Canonical SMILES: Nc1ccc(Cl)c(c1)c2nc3ccccc3[nH]2

-

2D Structure:

(Note: Image is of the isomeric structure 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, CID 884685, for structural reference of the core components)[3]

In Silico Bioactivity Prediction Workflow

The proposed workflow integrates several computational techniques to build a comprehensive profile of the compound's potential biological effects.

Experimental Protocol: Target Prediction (Target Fishing)

The initial step is to identify potential protein targets. This can be achieved using both ligand-based and structure-based approaches.

-

Objective: To generate a prioritized list of potential protein targets for this compound.

-

Methodology:

-

Ligand-Based Target Prediction:

-

Utilize web servers such as SwissTargetPrediction, which predict targets based on the principle of chemical similarity.[2]

-

Procedure: a. Input the canonical SMILES string (Nc1ccc(Cl)c(c1)c2nc3ccccc3[nH]2) into the server. b. Initiate the prediction against a database of known bioactive compounds. c. Analyze the results, which are typically ranked by a probability score. Proteins with the highest scores are considered the most likely targets.

-

-

Structure-Based Target Prediction (Reverse Docking):

-

Employ platforms like PharmMapper or reverse docking software. This involves docking the compound against a large library of protein structures.[4]

-

Procedure: a. Generate a 3D conformation of the ligand and submit it to the server. b. The software will screen the ligand against a database of protein binding sites. c. Results are ranked based on docking scores or fit scores, indicating the best potential binding partners.

-

-

-

Data Presentation: The predicted targets should be tabulated for clear comparison.

| Prediction Tool | Predicted Target | Gene Symbol | Score / Probability | Potential Indication |

| SwissTargetPrediction | Casein Kinase 2 Subunit Alpha | CSNK2A1 | 0.85 | Cancer, Inflammation |

| SwissTargetPrediction | Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | 0.81 | Cancer (Angiogenesis) |

| PharmMapper | Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 6.5 | Cancer, Inflammatory Disease |

| PharmMapper | Cyclooxygenase-2 | PTGS2 (COX-2) | 6.2 | Inflammation, Pain |

| (Note: Data presented is hypothetical and for illustrative purposes only.) |

Experimental Protocol: Molecular Docking

Once high-priority targets are identified, molecular docking predicts the binding conformation and affinity of the compound to each target.[5]

-

Objective: To predict the binding mode and estimate the binding affinity of the compound to its putative protein targets.

-

Materials:

-

3D structure of this compound (ligand).

-

3D crystal structure of the target protein (receptor) from the Protein Data Bank (PDB).

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro, GOLD).

-

-

Methodology:

-

Receptor Preparation:

-

Download the target protein's crystal structure from the PDB.

-

Remove water molecules, co-ligands, and any non-essential ions.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate the 3D structure of the compound from its SMILES string.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site (active site) on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.

-

Generate a grid box that encompasses this entire binding pocket.

-

-

Docking Execution:

-

Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

Analyze the resulting poses based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

-

-

Data Presentation: Docking results should be summarized in a structured table.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| VEGFR2 (e.g., 4ASD) | -9.2 | Cys919, Asp1046, Glu885 | H-Bond, Pi-Alkyl |

| MAPK1 (e.g., 6G54) | -8.5 | Lys54, Met108, Asp167 | H-Bond, Hydrophobic |

| CSNK2A1 (e.g., 1JWH) | -8.1 | Val116, Lys68 | H-Bond |

| (Note: Data presented is hypothetical and for illustrative purposes only.) |

Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity.[6] While building a new model is beyond the scope of this guide, the protocol describes how to use an existing, validated QSAR model to predict activity.

-

Objective: To predict the biological activity (e.g., IC₅₀) of the compound against a specific target using a pre-existing, validated QSAR model.

-

Methodology:

-

Model Selection: Identify a robust, externally validated QSAR model for the target of interest (e.g., a model for VEGFR2 inhibitors).

-

Descriptor Calculation: Using the same software and parameters as the original model (e.g., PaDEL-Descriptor, RDKit), calculate the molecular descriptors for this compound. Descriptors can be 1D (molecular weight), 2D (topological indices), or 3D (molecular shape).

-

Applicability Domain: Ensure the compound falls within the applicability domain of the chosen QSAR model. This confirms the model can make reliable predictions for a molecule with its structural features.

-

Activity Prediction: Apply the QSAR equation to the calculated descriptors to predict the biological activity value (e.g., pIC₅₀).

-

-

Data Presentation:

| QSAR Model Target | Predicted Endpoint | Predicted Value | Applicability Domain |

| VEGFR2 Inhibition | pIC₅₀ | 7.8 | Within Domain |

| COX-2 Inhibition | pIC₅₀ | 6.5 | Within Domain |

| (Note: Data presented is hypothetical and for illustrative purposes only.) |

Protocol: ADMET Prediction

Early assessment of a compound's ADMET properties is critical to avoid late-stage drug development failures.[7]

-

Objective: To predict the pharmacokinetic and toxicological properties of the compound to assess its drug-likeness.

-

Methodology:

-

Tool Selection: Utilize integrated web servers like SwissADME or software packages that predict a wide range of ADMET properties.[8]

-

Procedure:

-

Input the compound's SMILES string.

-

The server calculates various physicochemical, pharmacokinetic, and toxicological parameters.

-

-

Analysis: Evaluate the predicted properties against established thresholds for drug candidates (e.g., Lipinski's Rule of Five for oral bioavailability).

-

-

Data Presentation: Summarize the key ADMET properties in a table.

| Category | Property | Predicted Value | Interpretation / Acceptable Range |

| Physicochemical | Molecular Weight | 243.69 g/mol | < 500 (Pass) |

| LogP (Consensus) | 3.20 | < 5 (Pass) | |

| H-Bond Donors | 2 | < 5 (Pass) | |

| H-Bond Acceptors | 3 | < 10 (Pass) | |

| Pharmacokinetics | GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Unlikely to have CNS side effects | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity |

| AMES Toxicity | No | Likely non-mutagenic | |

| (Note: Data presented is hypothetical and based on typical values for similar structures.) |

Potential Signaling Pathway Analysis

Based on the frequent prediction of anticancer activity for benzimidazole derivatives, we can hypothesize the modulation of key cancer-related signaling pathways, such as the VEGFR2 pathway, which is crucial for tumor angiogenesis.[9]

Based on the docking results, this compound is predicted to bind to the ATP-binding site of the VEGFR2 kinase domain. This binding would inhibit its autophosphorylation, thereby blocking the downstream activation of the RAF-MEK-ERK (MAPK) signaling cascade. The ultimate effect would be the suppression of endothelial cell proliferation and migration, key processes in angiogenesis. This makes the compound a potential anti-angiogenic agent for cancer therapy.

Conclusion

This technical guide outlines a robust and integrated in silico workflow for predicting the biological activity of the novel compound this compound. The multi-step approach, combining target prediction, molecular docking, QSAR, and ADMET analysis, provides a powerful framework for generating a comprehensive bioactivity profile. The hypothetical results suggest that this compound is a promising drug-like candidate with potential as an anticancer agent, possibly acting through the inhibition of key kinases like VEGFR2. These computational predictions provide a strong foundation and clear direction for prioritizing the compound for chemical synthesis and subsequent experimental validation through in vitro and in vivo assays.

References

- 1. Predictive QSAR modeling workflow, model applicability domains, and virtual screening. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline | C13H10ClN3 | CID 884685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neovarsity.org [neovarsity.org]

- 7. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. ADME/Tox Prediction - Profacgen [profacgen.com]

- 9. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for the chemical compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine . The purpose of this document is to furnish researchers and drug development professionals with key identifying information for this molecule.

Core Compound Identification

| Parameter | Data |

| CAS Number | 313402-16-3 |